molecular formula C32H48N4O8 B136294 Alvespimycin CAS No. 150270-08-9

Alvespimycin

Cat. No.: B136294
CAS No.: 150270-08-9
M. Wt: 616.7 g/mol
InChI Key: KUFRQPKVAWMTJO-LMZWQJSESA-N
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Biochemical Analysis

Biochemical Properties

Alvespimycin plays a significant role in biochemical reactions by inhibiting HSP90 . HSP90 is a chaperone protein that assists in the correct folding and function of many cellular signaling proteins, referred to as Hsp90 client proteins . These client proteins include oncogenic kinases such as BRAF .

Cellular Effects

This compound mediates an antitumor activity through HSP90 inhibition that targets client proteins for proteasomal destruction . The administration of this compound results in the depletion of client proteins that have oncogenic activity and potential induction of HSP70 (HSP72) . It has also been shown to attenuate rotenone-induced toxicity in human SH-SY5Y neuroblastoma cells and isolated rat brain mitochondria .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of HSP90 and its regulation of correct folding and function of many cellular signaling proteins . This compound binds to the ATP-binding motif of HSP90, inhibiting its protein chaperoning activity .

Temporal Effects in Laboratory Settings

This compound has been shown to reduce metabolic activity in a time-, dose-, and cell line-dependent manner . It significantly attenuated rotenone-induced toxicity, as reflected by the increase of cell viability, the reduction of intracellular reactive oxygen species generation, and a reduction in mitochondrial respiratory dysfunction .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages

Metabolic Pathways

This compound demonstrates redox cycling catalyzed by purified human cytochrome P450 reductase (CYP3A4/3A5) to quinones and hydroquinones . It could also form glutathione conjugates at the 19-position on the quinone ring . In vivo and in vitro studies suggest that weak metabolism of this compound occurs in humans .

Preparation Methods

Alvespimycin is synthesized through a series of chemical reactions starting from geldanamycin. The synthetic route involves the replacement of the methoxy group attached to the benzoquinone moiety of geldanamycin with a 2-(dimethylamino)ethylamino group . The reaction conditions typically involve the use of organic solvents and reagents under controlled temperatures and pressures. Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The compound is often prepared in its hydrochloride salt form to enhance its solubility and stability .

Chemical Reactions Analysis

Alvespimycin undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used .

Properties

IUPAC Name

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48N4O8/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40)/b11-9-,19-10+,21-16+/t18-,20+,25+,26+,28-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFRQPKVAWMTJO-LMZWQJSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)/C)OC)OC(=O)N)\C)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00963646
Record name 17-Demethoxy-17-[[2-(dimethylamino)ethyl]amino]geldanamycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

616.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble
Record name Alvespimycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12442
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Alvespimycin inhibits HSP90 and its regulation of correct folding and function of many cellular signalling proteins, which are referred to as Hsp90 client proteins. These client proteins are also referred to as oncoproteins and include Her-2, EGFR, Akt, Raf-1, p53, Bcr-Abl, Cdk4, Cdk6 and steroid receptors that are involved in cellular signalling pathways that drive cellular proliferation and counteract apoptosis. They are often over-expressed or mutated in tumors, and contribute to cancer progression and therapy resistance. Alvespimycin promotes an anticancer activity by disrupting Hsp90's chaperone function and inducing the proteasomal degradation of oncoproteins. It is shown to reduce the levels of CDK4 and ERBB2.
Record name Alvespimycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12442
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

467214-20-6
Record name 17-Dimethylaminoethylamino-17-demethoxygeldanamycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=467214-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alvespimycin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0467214206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alvespimycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12442
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 17-Demethoxy-17-[[2-(dimethylamino)ethyl]amino]geldanamycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALVESPIMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/001L2FE0M3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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